An In-depth Technical Guide to the Chemical Properties of 7-hydroxy-4-propyl-2H-chromen-2-one
An In-depth Technical Guide to the Chemical Properties of 7-hydroxy-4-propyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-4-propyl-2H-chromen-2-one, also known as 4-propylumbelliferone, is a member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] Coumarins have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant properties.[1][2] The substituent at the C-4 position of the coumarin scaffold plays a crucial role in modulating its biological efficacy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and potential biological activities of 7-hydroxy-4-propyl-2H-chromen-2-one, aimed at facilitating further research and drug development efforts.
Physicochemical Properties
The physicochemical properties of 7-hydroxy-4-propyl-2H-chromen-2-one are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations. While experimental data for this specific derivative is limited, a combination of computed data from reliable sources and experimental data from closely related analogs provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of 7-hydroxy-4-propyl-2H-chromen-2-one
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₂O₃ | PubChem CID: 5322246[3] |
| Molecular Weight | 204.22 g/mol | PubChem CID: 5322246[3] |
| Appearance | Off-white to pale yellow solid (predicted) | General coumarin properties[4] |
| Melting Point | Data not available (experimental). | - |
| Boiling Point | Data not available (experimental). | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dioxane.[4] | Inferred from 7-hydroxycoumarin[4] |
| pKa | ~7.1 | Estimated based on 7-hydroxycoumarin[4][5] |
| LogP (XLogP3) | 2.9 | PubChem CID: 5322246 (Computed)[3] |
| CAS Number | 19225-02-6 | ChemicalBook[6] |
Synthesis
The most common and efficient method for the synthesis of 7-hydroxy-4-substituted-coumarins is the Pechmann condensation.[2][7] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one, resorcinol is reacted with ethyl butyrylacetate in the presence of an acid catalyst.
Experimental Protocol: Pechmann Condensation
Materials:
-
Resorcinol
-
Ethyl butyrylacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin[8]
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (or place Amberlyst-15) in an ice bath.
-
Slowly add resorcinol to the cooled acid with constant stirring.
-
To this mixture, add ethyl butyrylacetate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.
-
A solid precipitate of crude 7-hydroxy-4-propyl-2H-chromen-2-one will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-propyl-2H-chromen-2-one.
Spectral Properties
Table 2: Predicted and Expected Spectral Data for 7-hydroxy-4-propyl-2H-chromen-2-one
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | δ 0.9-1.0 (t, 3H), 1.6-1.8 (m, 2H), 2.6-2.8 (t, 2H), 6.1-6.2 (s, 1H), 6.7-6.9 (m, 2H), 7.5-7.7 (d, 1H), 9.5-10.5 (s, 1H) | Propyl group protons, C3-H, aromatic protons, and phenolic -OH.[9] |
| ¹³C NMR | δ 13-14, 22-24, 35-37, 102-103, 110-114, 125-127, 153-156, 160-162 | Propyl carbons, aromatic carbons, and carbonyl carbon.[10] |
| FTIR (cm⁻¹) | ~3200-3400 (broad), ~1680-1720 (strong), ~1600, 1580, 1500 (multiple bands), ~1200-1300, ~1100-1200 | O-H stretch (phenolic), C=O stretch (lactone), C=C stretch (aromatic), C-O stretch (lactone and phenol).[11][12] |
| Mass Spec (EI) | M⁺ at m/z 204. Fragments at m/z 176 ([M-CO]⁺), m/z 147 ([M-C₃H₇]⁺).[13][14][15] | Molecular ion peak and characteristic fragmentation pattern of coumarins. |
Biological Activities and Signaling Pathways
Derivatives of 7-hydroxycoumarin are known to exhibit a range of biological activities, primarily anti-inflammatory and anticancer effects.[1] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of 7-hydroxycoumarins are often attributed to their ability to inhibit the production of pro-inflammatory mediators. A key signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (TNF-α, IL-6).[16] 7-hydroxycoumarins are hypothesized to inhibit this pathway, thereby reducing the inflammatory response.
Anticancer Activity
The anticancer potential of coumarin derivatives is an active area of research. Their mechanisms of action are multifaceted and can include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[18] The cytotoxic effects of these compounds are typically evaluated using in vitro assays on various cancer cell lines.
Table 3: Representative Anticancer Activity of a Related Coumarin
| Compound | Cell Line | IC₅₀ (µM) | Assay |
| 4-Methylumbelliferone | Glioblastoma (GL26) | ~200 | XTT Assay[19] |
Note: Data for 7-hydroxy-4-propyl-2H-chromen-2-one is not currently available. The data for 4-methylumbelliferone is provided for comparative purposes.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a compound against cancer cell lines.[20][21][22]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
7-hydroxy-4-propyl-2H-chromen-2-one (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 7-hydroxy-4-propyl-2H-chromen-2-one (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
7-hydroxy-4-propyl-2H-chromen-2-one is a promising coumarin derivative with potential for development as a therapeutic agent, particularly in the areas of inflammation and oncology. This technical guide has summarized its key chemical properties, provided a detailed synthetic protocol, and outlined methods for its biological evaluation. While further experimental investigation is required to fully elucidate its physicochemical characteristics and biological activity profile, the information presented here serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The exploration of this and other C-4 substituted coumarins is a compelling avenue for the discovery of novel therapeutics.
References
- 1. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 3. 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-Hydroxycoumarin | 93-35-6 [chemicalbook.com]
- 6. 7-HYDROXY-4-PROPYL-2H-CHROMEN-2-ONE | 19225-02-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamopen.com [benthamopen.com]
- 14. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 15. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4-Methylumbelliferone as a potent and selective antitumor drug on a glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
